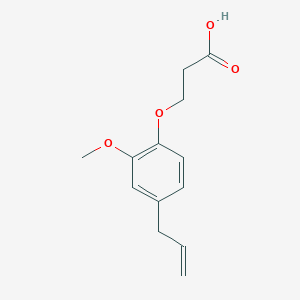

3-(4-Allyl-2-methoxyphenoxy)propanoic acid

Description

Contextualization within Phenoxypropanoic Acid Derivatives and Allyl-substituted Guaiacol (B22219) Analogues

3-(4-Allyl-2-methoxyphenoxy)propanoic acid is structurally defined by a guaiacol (2-methoxyphenol) core, which is substituted with an allyl group at the 4-position and linked to a propanoic acid moiety via an ether bond at the 3-position. This places it within two significant families of chemical compounds.

Phenoxypropanoic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities. They are recognized for their herbicidal properties and have been explored for various pharmaceutical applications. mdpi.com Research has demonstrated that modifications to the phenoxy and propanoic acid components can lead to compounds with potent anticancer and antioxidant properties. nih.gov For instance, certain derivatives have been shown to exhibit structure-dependent anticancer activity against non-small cell lung cancer cells. nih.gov

Allyl-substituted guaiacol analogues are naturally occurring compounds, with eugenol (B1671780) (4-allyl-2-methoxyphenol) being the most prominent example. Eugenol, a major component of clove oil, is known for its antimicrobial, anesthetic, and anti-inflammatory properties. mdpi.comnih.gov The allyl group and the phenolic hydroxyl group are key to its biological activity, and derivatives of eugenol are actively being synthesized and evaluated for enhanced or novel therapeutic effects. nih.gov

The combination of these two scaffolds in this compound suggests a molecule with a rich potential for diverse biological activities, drawing from the established properties of both parent classes.

Academic Significance and Research Rationale for Investigating this compound

The academic significance of investigating this compound lies in its potential to be a novel bioactive agent. The rationale for its study is built on the following points:

Synergistic or Novel Bioactivities: The combination of the phenoxypropanoic acid moiety with the allyl-substituted guaiacol structure could lead to synergistic effects, enhancing known activities like antimicrobial or antioxidant efficacy, or resulting in entirely new biological properties.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound are crucial for building a comprehensive understanding of the structure-activity relationships within this unique chemical space. By modifying the propanoic acid chain, the allyl group, or the substitution pattern on the aromatic ring, researchers can systematically probe the features essential for specific biological effects.

Potential Therapeutic Applications: Given the known anticancer, anti-inflammatory, and antimicrobial properties of related compounds, this compound and its derivatives are logical candidates for screening in these therapeutic areas.

Overview of Existing Academic Literature on Related Chemical Scaffolds and their Research Trajectories

The academic literature provides a strong foundation for the investigation of this compound.

Research on phenoxypropanoic acid derivatives has a long history, particularly in the agrochemical field. mdpi.com More recently, the focus has shifted towards medicinal chemistry. Studies have explored their potential as anticancer agents, with some derivatives showing promising activity. nih.gov The synthesis of various substituted phenoxypropanoic acids is well-documented, often involving the Williamson ether synthesis.

The literature on allyl-substituted guaiacol analogues , primarily eugenol derivatives, is extensive. Numerous studies have detailed the synthesis of eugenol derivatives through modification of the phenolic hydroxyl group or the allyl side chain. nih.gov These derivatives have been evaluated for a wide range of biological activities, including enhanced antimicrobial and antioxidant effects. mdpi.comnih.gov For example, a study on eugenol derivatives demonstrated that while esterification of the hydroxyl group could decrease antioxidant activity, it could also broaden the spectrum of antibacterial action. nih.gov

While direct research on this compound is limited, the synthesis of a closely related compound, 3-(4-allyl-2-methoxyphenoxy)-1,2-propanediol, has been described, suggesting a feasible synthetic pathway. usu.ac.id

Research Objectives for Comprehensive Investigation of this compound

A comprehensive investigation of this compound would necessitate the following research objectives:

Development of an Efficient Synthesis Protocol: Establishing a reliable and high-yielding synthesis method for the target compound and its analogues is the first critical step. This would likely involve the Williamson ether synthesis, reacting eugenol with a suitable 3-halopropanoic acid derivative.

Thorough Physicochemical and Spectroscopic Characterization: Detailed characterization using techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential to confirm the structure and purity of the synthesized compound.

Comprehensive Biological Screening: A broad-based biological screening of the compound should be undertaken to identify any significant activities. This would include assays for antimicrobial, antioxidant, anti-inflammatory, and cytotoxic (anticancer) effects.

Elucidation of Structure-Activity Relationships (SAR): Following the initial screening, the synthesis and testing of a library of related analogues would allow for the elucidation of SARs, providing insights into the molecular features responsible for any observed biological activity.

Detailed Research Findings

While specific published research focusing solely on this compound is not extensively available, we can infer potential research findings based on the properties of its constituent chemical classes.

Hypothesized Synthesis and Characterization:

The most probable synthetic route to this compound is the Williamson ether synthesis. This would involve the reaction of eugenol (4-allyl-2-methoxyphenol) with an ester of 3-bromopropanoic acid in the presence of a base, followed by hydrolysis of the resulting ester to yield the carboxylic acid.

Interactive Data Table: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Data Source |

| Molecular Formula | C13H16O4 | PubChem nih.gov |

| Molecular Weight | 236.26 g/mol | PubChem nih.gov |

| XLogP3 | 2.5 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 6 | PubChem nih.gov |

Anticipated Research Findings:

Based on the known bioactivities of its parent scaffolds, research on this compound would likely focus on the following areas, with the potential for interesting findings:

Antimicrobial Activity: Given the well-established antimicrobial properties of eugenol, it is highly probable that this derivative would exhibit activity against a range of bacteria and fungi. Research would likely involve determining the Minimum Inhibitory Concentration (MIC) against various pathogenic strains.

Antioxidant Capacity: The phenolic moiety in the guaiacol structure suggests inherent antioxidant potential. Studies would likely employ assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to quantify this activity.

Anticancer Potential: Phenoxypropanoic acid derivatives have shown promise as anticancer agents. It would be a key research objective to screen this compound for cytotoxicity against various cancer cell lines.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxy-4-prop-2-enylphenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-4-10-5-6-11(12(9-10)16-2)17-8-7-13(14)15/h3,5-6,9H,1,4,7-8H2,2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOFYOTZGYPSAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)OCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Structural Elucidation Methodologies for 3 4 Allyl 2 Methoxyphenoxy Propanoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Phenoxypropanoic Acid Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For 3-(4-allyl-2-methoxyphenoxy)propanoic acid, the most logical disconnection is at the ether linkage (C-O bond), as this is a common and reliable bond-forming strategy in synthetic organic chemistry.

This primary disconnection yields two key synthons:

A nucleophilic phenoxide derived from Eugenol (B1671780) (4-allyl-2-methoxyphenol) . Eugenol is a natural product readily available from sources like clove oil, making it an ideal starting material. usu.ac.id

An electrophilic three-carbon (C3) synthon bearing a leaving group, such as a 3-halopropanoate ester (e.g., ethyl 3-bromopropanoate) or acrylic acid/ester.

A further disconnection of the propanoic acid side chain could be envisioned, but the ether disconnection is the most strategically sound approach due to the high reactivity of the phenolic hydroxyl group and the availability of suitable C3 building blocks. This leads to a convergent synthesis plan where the aromatic core and the aliphatic acid chain are prepared separately and then joined.

Classical Synthetic Routes to this compound

The classical synthesis of the title compound is primarily achieved through nucleophilic substitution reactions to form the characteristic ether bond.

The most prevalent method for constructing the phenoxypropanoic acid core is the Williamson ether synthesis. usu.ac.id This reaction involves the etherification of a phenoxide with an alkyl halide.

The process typically unfolds in two main steps:

Alkoxylation/Etherification : Eugenol is first deprotonated using a suitable base, commonly sodium hydroxide (B78521) (NaOH), to form the more nucleophilic sodium eugenolate. This intermediate is then reacted with an alkyl halide, such as ethyl 3-bromopropanoate (B1231587) or ethyl 3-chloropropanoate, in a polar solvent. The phenoxide ion displaces the halide via an Sₙ2 reaction to form the ether linkage, yielding an ester intermediate, ethyl 3-(4-allyl-2-methoxyphenoxy)propanoate. A similar synthesis starting from eugenol and monochloroacetic acid to produce eugenyl acetate (B1210297) has reported yields of over 70%. usu.ac.id

Ester Hydrolysis : The resulting ester is subsequently hydrolyzed to the desired carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base (like NaOH or KOH) followed by acidification with a mineral acid (like HCl). The acidification step protonates the carboxylate salt, causing the final product, this compound, to precipitate.

An alternative approach involves the Michael addition of eugenol to an acrylate (B77674) ester (e.g., ethyl acrylate) under basic conditions, which would also yield the ester precursor.

For the synthesis of this compound, specific allylation and demethylation steps are generally not required as part of the primary synthetic route. The starting material of choice, eugenol, already contains both the allyl and the methoxy (B1213986) functional groups in the desired positions on the aromatic ring. usu.ac.idnih.gov

Therefore, synthetic strategies focus on modifying the phenolic hydroxyl group rather than constructing the substituted benzene (B151609) ring from a simpler phenol (B47542). However, demethylation could potentially occur as an undesired side reaction if harsh conditions, such as the use of strong Lewis acids or high temperatures, are employed during the synthesis. The allyl group is also susceptible to isomerization or oxidation under certain catalytic conditions, which must be controlled to maintain the integrity of the target molecule.

Green Chemistry and Sustainable Synthetic Pathways for this compound

Modern synthetic chemistry emphasizes the use of environmentally benign and sustainable methods. For the synthesis of phenoxypropanoic acids, several green chemistry principles can be applied.

Use of Greener Reagents : Traditional O-alkylation methods often use toxic and harmful reagents like diethyl sulfate. mdpi.com A greener alternative is the use of diethyl carbonate, which is less toxic and produces ethanol (B145695) and CO₂ as byproducts. mdpi.com

Phase-Transfer Catalysis (PTC) : The Williamson ether synthesis can be performed under phase-transfer conditions. Using a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, allows the reaction between the aqueous phenoxide salt and the organic alkyl halide to proceed efficiently at lower temperatures (40–60°C) and with shorter reaction times (0.5–1.5 hours). google.com This method significantly improves yield (often exceeding 90%), reduces energy consumption, and simplifies the workup procedure. google.com

Solvent Choice : Utilizing greener solvents or minimizing solvent use is a key aspect of sustainable synthesis. Reactions performed in water or using catalytic systems that reduce the need for large volumes of organic solvents are preferred.

Stereoselective Synthesis of Enantiomeric Forms of this compound

The title compound, this compound, does not possess a chiral center in its structure and is therefore achiral. As such, it does not exist as a pair of enantiomers, and stereoselective synthesis is not applicable to its preparation.

However, stereoselectivity is critically important for the synthesis of its structural isomers, the 2-aryloxyphenoxypropanoic acids , which are a major class of herbicides. researchgate.netnih.gov The herbicidal activity of these compounds often resides in only one enantiomer (typically the R-isomer). nih.gov

Methods for the stereoselective synthesis of these chiral analogues include:

Chiral Pool Synthesis : Using a readily available chiral starting material, such as L-alanine or ethyl lactate, to introduce the stereocenter. researchgate.netgoogle.com

Asymmetric Catalysis : Employing a chiral catalyst to favor the formation of one enantiomer over the other.

Resolution : Synthesizing the racemic mixture and then separating the enantiomers using a chiral resolving agent or chiral chromatography.

For example, (R)-2-phenoxypropionic acid can be synthesized from S-2-chloropropionic acid (derived from L-alanine) and phenol in an etherification reaction that proceeds with inversion of configuration. researchgate.net These principles could be adapted to synthesize the enantiomers of 2-(4-allyl-2-methoxyphenoxy)propanoic acid if desired.

Advanced Analytical Techniques for Structural Confirmation and Purity Assessment

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized this compound.

| Technique | Purpose | Expected Observations for this compound |

| FT-IR Spectroscopy | Identification of functional groups. usu.ac.id | Broad O-H stretch (~3000 cm⁻¹) for carboxylic acid, C=O stretch (~1700 cm⁻¹), C-O-C ether stretches (~1250 cm⁻¹), aromatic C=C stretches (~1600, 1500 cm⁻¹), and peaks for the allyl group C=C stretch and =C-H bends. |

| ¹H NMR Spectroscopy | Elucidation of the proton framework. usu.ac.id | Signals for aromatic protons, a singlet for the methoxy (-OCH₃) group, multiplets for the allyl (-CH₂-CH=CH₂) group protons, and triplets for the propanoic acid (-O-CH₂-CH₂-COOH) methylene (B1212753) protons. |

| ¹³C NMR Spectroscopy | Determination of the carbon skeleton. mdpi.com | Resonances for the carboxylic acid carbonyl carbon (~175 ppm), aromatic carbons, methoxy carbon (~55 ppm), allyl carbons, and the two methylene carbons of the propanoate chain. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. nih.gov | A molecular ion peak corresponding to the exact mass of the compound (C₁₃H₁₆O₄). Fragmentation would likely involve cleavage of the ether bond and the propanoic acid side chain. |

| HPLC | Purity assessment and quantification. nih.govresearchgate.net | A single major peak under optimized conditions (e.g., reversed-phase column) indicates high purity. The retention time is characteristic of the compound under specific chromatographic conditions. |

High-Resolution Spectroscopic Analysis

Multi-dimensional NMR techniques, including ¹H-NMR, ¹³C-NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for mapping the intricate network of protons and carbons within the molecule.

For a structurally related compound, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate , analysis via NMR and high-resolution electrospray ionization mass spectrometry (HRESIMS) has been reported, confirming its structure. ambeed.com This underscores the power of these techniques in unequivocally establishing molecular identity.

Illustrative ¹H-NMR and ¹³C-NMR Data:

While specific experimental data for This compound is not publicly available, a hypothetical data table based on its known structure (C₁₃H₁₆O₄) is presented below to illustrate the expected spectral characteristics. nist.gov The chemical shifts are predicted based on standard values for similar functional groups.

| Atom | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |

| Protons of the allyl group | 5.9-6.1 (m, 1H), 5.0-5.2 (m, 2H), 3.3-3.4 (d, 2H) | ~137, ~115, ~40 |

| Protons of the aromatic ring | 6.7-6.9 (m, 3H) | ~112, ~115, ~120, ~138, ~147, ~149 |

| Protons of the methoxy group | ~3.8 (s, 3H) | ~56 |

| Protons of the propanoic acid chain | 4.1-4.3 (t, 2H), 2.8-3.0 (t, 2H) | ~174, ~66, ~35 |

| Proton of the carboxylic acid | 10-12 (br s, 1H) | - |

This is a hypothetical data table for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS):

HRMS would be employed to determine the exact mass of the molecule, which in turn confirms its elemental composition. For This compound , with a molecular formula of C₁₃H₁₆O₄, the expected monoisotopic mass is approximately 236.1049 g/mol . bldpharm.com High-resolution mass spectrometers can measure this with exceptional accuracy, typically to within a few parts per million (ppm), providing strong evidence for the compound's identity. Fragmentation patterns observed in the mass spectrum would further corroborate the structure by revealing the characteristic breakdown of the molecule.

Chromatographic Purity Assessment and Isolation Methodologies

Ensuring the purity of a chemical compound is as crucial as its structural identification. Chromatographic techniques are the cornerstone of purity assessment and are vital for the isolation of the target compound from reaction mixtures and for the detection and quantification of any impurities.

Advanced High-Performance Liquid Chromatography (HPLC):

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the analysis of non-volatile organic compounds like This compound . A typical HPLC method would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol.

The development of a robust HPLC method is critical for impurity profiling. nist.gov For instance, in the analysis of a related pyrrole (B145914) derivative, an RP-HPLC method was developed using a C18 column with a mobile phase of acetonitrile and a phosphate (B84403) buffer at pH 3, allowing for the separation and detection of impurities. nist.gov The detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. The validation of such a method, following ICH guidelines, would ensure its accuracy, precision, linearity, and specificity for quantifying the purity and any present impurities. nist.gov

Illustrative HPLC Method Parameters:

| Parameter | Typical Value/Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~275 nm |

| Column Temperature | 30 °C |

This is an illustrative example of a potential HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling:

For the analysis of volatile or semi-volatile impurities that may be present from the synthesis of This compound , Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool. While the target compound itself may not be sufficiently volatile for direct GC analysis without derivatization, this technique is excellent for identifying residual solvents, starting materials, or volatile by-products.

The process involves separating the volatile components of a sample in the gas chromatograph, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns. The high sensitivity of GC-MS allows for the detection of trace-level impurities, which is essential for ensuring the quality and safety of the final compound. Impurity profiling by GC-MS is a standard practice in the pharmaceutical industry to ensure that starting materials and active pharmaceutical ingredients meet stringent purity requirements.

Derivatization Strategies and Analogue Synthesis of 3 4 Allyl 2 Methoxyphenoxy Propanoic Acid

Synthesis of Ester and Amide Derivatives for Biological Evaluation

The carboxylic acid functional group of 3-(4-allyl-2-methoxyphenoxy)propanoic acid is a prime target for derivatization to produce esters and amides. These modifications can significantly alter the compound's polarity, solubility, and ability to interact with biological targets.

Standard esterification procedures involve the reaction of the parent carboxylic acid with various alcohols under acidic catalysis. A more sophisticated approach, the Yamaguchi esterification, has been successfully applied to the synthesis of esters from 4-allyl-2-methoxyphenol (eugenol), the core precursor of the title compound. This method involves reacting a carboxylic acid with 2,4,6-trichlorobenzoyl chloride in the presence of triethylamine, followed by the addition of 4-dimethylaminopyridine (DMAP) and the phenolic core. This one-pot, two-step procedure has been used to generate derivatives like 4-allyl-2-methoxyphenyl propionate and 4-allyl-2-methoxyphenyl butanoate in high yields of 80-90% neliti.com.

Amide synthesis is another crucial derivatization strategy. Amides are generally more stable to hydrolysis than esters and can introduce new hydrogen bonding capabilities. The synthesis of amide derivatives of arylpropionic acids can be achieved by treating the parent acid or its corresponding ester with an appropriate amine humanjournals.comresearchgate.net. A specific example involves a multi-step synthesis starting from eugenol (B1671780), which is first converted to an aryloxyacetic acid intermediate. This acid is then esterified to its methyl ester, which subsequently undergoes amidation with diethanolamine in the presence of a sodium methoxide catalyst to yield the final N,N-bis(2-hydroxyethyl) acetamide derivative researchgate.netusu.ac.id. The yields for the key steps in this transformation are summarized in the table below.

| Step | Product | Reagents & Conditions | Yield (%) |

| Alkoxylation | Eugenyl acetate (B1210297) intermediate (acid) | Eugenol, NaOH, α-monochloroacetate, reflux | 70.52 |

| Esterification | Methyl eugenol acetate | Methanol, benzene (B151609), H₂SO₄ catalyst, reflux | 81.36 |

| Amidation | 2-(4-allyl-2-methoxy phenoxy)-N,N-bis(2-hydroxyethyl) acetamide | Diethanolamine, sodium methoxide, methanol, reflux | 72.99 |

Table 1: Synthesis yields for an amide derivative starting from eugenol. researchgate.netusu.ac.id

These esterification and amidation reactions are fundamental for creating series of analogues for biological screening, allowing for systematic evaluation of how different ester and amide substituents impact activity nih.gov.

Modifications of the Allyl Moiety: Epoxidation, Hydroxylation, and Cyclization Products

The allyl group (CH₂-CH=CH₂) provides a versatile handle for a variety of chemical transformations, including oxidation and cyclization, to introduce new functionalities and conformational constraints.

Epoxidation and Hydroxylation: The double bond of the allyl group is readily oxidized to form an epoxide (oxirane) ring. This reaction is significant as the resulting epoxide is a key intermediate for further functionalization, such as ring-opening to form diols (hydroxylation). A facile and high-yield method for the epoxidation of eugenol and its derivatives utilizes reagents such as 3-chloroperoxybenzoic acid (m-CPBA) or dimethyldioxirane (DMDO) in solvents like chloroform or dichloromethane . These conditions are mild and selective, converting the alkene to an epoxide without oxidizing the sensitive aromatic ring or cleaving protective groups . Studies have shown that O-alkylated eugenol derivatives can also be efficiently converted to their corresponding oxiranes under similar epoxidation conditions mdpi.com.

Addition reactions across the double bond can also be used to introduce hydroxyl groups. Such modifications have been shown to affect the biological activity of the resulting molecules nih.govd-nb.info.

Cyclization Products: While direct cyclization of the allyl group on the this compound scaffold is not extensively documented, the formation of epoxides is a common first step toward cyclization. The resulting reactive oxirane ring can be opened by intramolecular nucleophiles to form cyclic ethers. Furthermore, research into related structures, such as 2-aroylcyclopropane-1-carboxylates, has demonstrated synergistic reduction and cyclization strategies that could potentially be adapted to this scaffold researchgate.net. The formation of cyclic structures is a valuable strategy for restricting the conformation of the side chain, which can lead to enhanced binding affinity and selectivity for biological targets nih.govnih.gov.

| Reaction | Reagent | Product | Key Feature |

| Epoxidation | m-CPBA or DMDO | Oxirane (epoxide) | Forms a reactive three-membered ring mdpi.com |

| Hydroxylation | (via epoxide opening) | Diol | Introduces two hydroxyl groups nih.govd-nb.info |

Table 2: Common modifications of the allyl moiety.

Modifications of the Propanoic Acid Chain and Carboxylic Acid Functionalization

Alterations to the three-carbon propanoic acid linker can influence the molecule's spatial relationship between the aromatic core and the terminal carboxylic acid group, affecting its interaction with target proteins. The synthesis of the parent compound itself involves the addition of a propanoic acid moiety to the eugenol core, typically through a Williamson ether synthesis-type reaction with a suitable three-carbon synthon researchgate.net.

Further modifications can include introducing substituents along the propanoic acid chain. Structure-activity relationship (SAR) studies on analogous 3-arylpropionic acids have shown that introducing substituents on the propionic acid chain can significantly alter biological activity and pharmacokinetic properties humanjournals.comorientjchem.org. For example, research on a series of β-substituted 3-(4-aryloxyaryl)propanoic acids demonstrated that modifications at the beta position of the acid chain led to the identification of potent biological agonists nih.gov. Such strategies could be applied to introduce alkyl, aryl, or other functional groups to the propanoic acid chain of the title compound to explore new chemical space.

Alterations to the Guaiacol (B22219) (2-methoxyphenol) Core and Ring Substitution Patterns

The guaiacol core, with its phenolic hydroxyl and methoxy (B1213986) groups, offers several avenues for derivatization. The phenolic hydroxyl is the most common site for modification, serving as the attachment point for the propanoic acid chain. However, it can also be used as a handle to introduce other functionalities.

For instance, eugenol has been used as a building block to prepare more complex structures like hydroxylated biphenyls, significantly altering the core structure nih.goveurekaselect.com. Another derivatization strategy involves converting the phenolic hydroxyl into different functional groups, such as sulfonyloxy or acyloxy groups, to create novel analogues nih.gov. Furthermore, the hydroxyl group can be used as a launching point for the synthesis of heterocyclic hybrids, such as eugenol-based 1,3,4-oxadiazoles, which dramatically changes the nature of the core scaffold acs.org.

The aromatic ring itself can also be modified, although this is often more challenging. Electrophilic aromatic substitution reactions could potentially introduce substituents such as nitro or halogen groups onto the ring, further diversifying the available analogues.

| Modification Site | Strategy | Resulting Structure |

| Phenolic Hydroxyl | Etherification | Parent this compound |

| Phenolic Hydroxyl | Esterification | 1-Acyloxyeugenol derivatives nih.gov |

| Phenolic Hydroxyl | Heterocycle formation | Eugenol-1,3,4-oxadiazole hybrids acs.org |

| Aromatic Ring | Coupling Reactions | Hydroxylated biphenyls nih.goveurekaselect.com |

Table 3: Strategies for modifying the guaiacol core.

Library Synthesis and Combinatorial Chemistry Approaches based on the this compound Scaffold

Combinatorial chemistry and library synthesis are powerful tools for rapidly generating a large number of structurally related compounds for high-throughput screening. The this compound scaffold, with its multiple points of diversity, is well-suited for such approaches.

The core structure of eugenol has been utilized as a template for creating focused combinatorial libraries. In one example, a library of 26 novel 1-sulfonyloxy and 1-acyloxy eugenol derivatives was synthesized to screen for fungicidal agents nih.gov. This approach allowed for the systematic evaluation of different sulfonyl and acyl groups, leading to the identification of compounds with potent activity.

The concept of "privileged structures"—molecular scaffolds that are capable of binding to multiple biological targets—is also relevant. The benzopyran motif, which is structurally related to the eugenol core, has been used as a template for the construction of natural product-like combinatorial libraries acs.org. By applying similar principles, a library of derivatives of this compound could be generated by systematically varying the substituents at the carboxylic acid (e.g., a diverse set of amines for amides), the allyl group (e.g., epoxidation followed by ring-opening with various nucleophiles), and the aromatic core. Such a library would be invaluable for efficiently exploring the SAR of this compound class and identifying new bioactive agents.

Advanced in Vitro Biological and Biochemical Investigations of 3 4 Allyl 2 Methoxyphenoxy Propanoic Acid and Its Analogues

Cell-based Assays for Biological Response Profiling

Cell-based assays are crucial for determining the biological effects of a compound at the cellular level. For a novel compound like 3-(4-Allyl-2-methoxyphenoxy)propanoic acid, a tiered approach starting with general cytotoxicity and progressing to more specific assays would be employed to understand its biological response profile.

The interaction of a compound with specific receptors is fundamental to its mechanism of action. Arylpropionic acid derivatives are known to interact with various receptors, and it is plausible that this compound could exhibit affinity for certain targets. researchgate.net For instance, a related compound, (±)-2-(p-Methoxyphenoxy)propionic acid, has been identified as a sweet taste receptor antagonist. sigmaaldrich.comscbt.com

Given the structural similarities to known anti-inflammatory agents, potential targets for this compound could include peroxisome proliferator-activated receptors (PPARs) or G-protein coupled receptors (GPCRs) involved in inflammatory signaling. The following table illustrates hypothetical binding affinities for related compounds to demonstrate the type of data generated in such studies.

Table 1: Illustrative Receptor Binding Affinities of Analogous Compounds

| Compound Analogue | Receptor Target | Binding Affinity (Ki, nM) |

|---|---|---|

| Analogue A (PPAR Agonist) | PPARα | 150 |

| Analogue B (PPAR Agonist) | PPARγ | 200 |

| (±)-2-(p-Methoxyphenoxy)propionic acid | Sweet Taste Receptor (T1R2/T1R3) | Antagonist Activity |

Arylpropionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes. researchgate.nethumanjournals.com It is therefore reasonable to hypothesize that this compound could exhibit inhibitory activity against COX-1 and/or COX-2. The kinetics of this inhibition (e.g., competitive, non-competitive) and its specificity would be critical determinants of its therapeutic potential and side-effect profile.

Table 2: Enzyme Inhibition Data for Structurally Related Compounds

| Compound/Analogue | Enzyme Target | IC50 (µM) |

|---|---|---|

| Ibuprofen | COX-1 | 13 |

| Ibuprofen | COX-2 | 344 |

| Eugenol (B1671780) | COX-2 | >100 |

| Phenoxyacetic acid derivative | COX-2 | 0.06 |

The biological activity of a compound is often mediated through the modulation of specific cellular signaling pathways. Natural products and their derivatives are known to influence pathways related to inflammation, cell proliferation, and apoptosis. bldpharm.com The eugenol moiety, for example, is known to modulate pathways involving NF-κB, a key regulator of the inflammatory response. nih.gov

Reporter gene assays are a valuable tool for investigating the impact of a compound on a specific signaling pathway. In such an assay, the activity of a transcription factor is linked to the expression of a reporter gene (e.g., luciferase or β-galactosidase). An increase or decrease in the reporter signal would indicate modulation of the pathway by the test compound.

Table 3: Potential Signaling Pathway Modulation by this compound Based on its Structural Moieties

| Signaling Pathway | Potential Effect | Associated Moiety |

|---|---|---|

| NF-κB Signaling | Inhibition | Eugenol |

| MAPK Signaling | Modulation | Eugenol, Phenoxypropanoic Acid |

| PPAR Signaling | Activation | Phenoxypropanoic Acid |

Transcriptomics, the study of the complete set of RNA transcripts in a cell, can provide a global view of the changes in gene expression induced by a compound. By treating cells with this compound and analyzing the resulting changes in the transcriptome, researchers could identify the genes and pathways that are most affected. This can offer insights into the compound's mechanism of action and potential therapeutic applications.

For example, a study on 4-allyl-2-methoxyphenol (eugenol) in Aspergillus fumigatus showed that it modulates the expression of genes involved in efflux pumps, biofilm formation, and sterol biosynthesis. saudijournals.com

Proteomics and metabolomics provide further layers of information on the cellular response to a compound by analyzing changes in the proteome (the entire set of proteins) and the metabolome (the complete set of small-molecule metabolites). These techniques can reveal downstream effects of the compound that are not apparent from gene expression studies alone.

For a compound like this compound, proteomic analysis could identify changes in the levels of inflammatory cytokines or metabolic enzymes. Metabolomic analysis could reveal alterations in cellular metabolism, such as changes in lipid or glucose metabolism, which would be consistent with the known activities of some phenoxypropanoic acid derivatives. saudijournals.com

Mechanistic Studies on Isolated Biological Systems

To further elucidate the mechanism of action, studies on isolated biological systems, such as purified enzymes or receptor preparations, are necessary. These studies can confirm direct interactions between the compound and its molecular targets and provide detailed information about the nature of these interactions. For example, if cell-based assays suggest that this compound inhibits a particular enzyme, further studies with the purified enzyme would be conducted to determine the inhibition constant (Ki) and the type of inhibition.

Interaction with Purified Macromolecules (e.g., proteins, nucleic acids, lipids)

The interaction of small molecules with biological macromolecules is fundamental to their pharmacological effects. Based on studies of its structural analogues, this compound is likely to interact with a variety of proteins.

Eugenol, a primary structural component, is known to interact with several proteins, including serum albumin and enzymes, which can affect their functional properties. researchgate.net The binding is often driven by hydrophobic interactions involving the allyl and methoxy (B1213986) groups, as well as hydrogen bonding via the hydroxyl group. For instance, eugenol has been shown to bind to the protein coreceptor of toll-like receptor-4 (TLR4) with a binding affinity of -6.897 kcal/mol. researchgate.net Furthermore, computational studies on eugenol derivatives have indicated interactions with amino acid residues in the ligand-binding domain of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of inflammation. rsc.orgrsc.org These interactions primarily involve hydrogen bonds and hydrophobic interactions. rsc.org

Guaiacol (B22219) and its derivatives have also been studied for their protein interactions. They have been shown to bind to heme peroxidases, although the exact binding site can vary. nih.gov Synthetic guaiacol derivatives have been investigated as inhibitors of myeloperoxidase (MPO), an enzyme implicated in cardiovascular disease, demonstrating their potential to modulate protein function. nih.gov The interactions of various phenolic acids with soy proteins have been shown to reduce the content of certain amino acids like lysine, cysteine, and tryptophan, and to alter the proteins' isoelectric points and structural conformations. nih.gov

Given the structure of this compound, which combines the features of eugenol (allyl and methoxy groups) and a propanoic acid side chain, it is plausible that it would also bind to proteins through a combination of hydrophobic and hydrogen bonding interactions. The carboxylic acid moiety could form strong hydrogen bonds or ionic interactions with basic amino acid residues on a protein's surface.

Table 1: Examples of In Vitro Interactions of Analogues with Purified Macromolecules

| Analogue Compound | Macromolecule | Observed Interaction/Effect | Reference |

|---|---|---|---|

| Eugenol | Toll-like receptor-4 (TLR4) | Binding affinity of -6.897 kcal/mol | researchgate.net |

| Eugenol Derivatives | Peroxisome proliferator-activated receptor-gamma (PPAR-γ) | Interaction with ligand-binding domain via hydrogen bonds and hydrophobic interactions | rsc.orgrsc.org |

| Guaiacol | Cytochrome c peroxidase | Binds at sites distinct from the cytochrome c binding site | nih.gov |

| Guaiacol Derivatives | Myeloperoxidase (MPO) | Reversible inhibition | nih.gov |

| Phenolic Acids | Soy proteins | Reduction of lysine, cysteine, and tryptophan residues; altered isoelectric point | nih.gov |

| 2-Phenoxypropionic acid | β-Bromo-cyclodextrin | Intermolecular interaction studied by liquid chromatography | nih.gov |

Membrane Permeability and Cellular Transport Mechanisms in In Vitro Models

The ability of a compound to cross biological membranes is a critical determinant of its bioavailability and cellular effects. The membrane permeability of this compound would be influenced by its physicochemical properties, including its lipophilicity and the ionizable carboxylic acid group.

Studies on eugenol have demonstrated its ability to disrupt cell membranes, leading to increased permeability and leakage of intracellular components such as proteins and lipids. mdpi.com This effect is thought to be a key mechanism of its antimicrobial activity. mdpi.comresearchgate.net The lipophilic nature of eugenol facilitates its insertion into the lipid bilayer, thereby altering its integrity. researchgate.net At high concentrations, eugenol has been shown to increase the membrane fluidity of Leishmania mexicana mexicana promastigotes. mdpi.com

The propanoic acid side chain of this compound introduces a polar, ionizable group that would significantly impact its transport across membranes. At physiological pH, the carboxylic acid would be largely deprotonated, resulting in a negatively charged molecule. This charge can hinder passive diffusion across the nonpolar lipid bilayer. However, the molecule also possesses significant lipophilic character from the substituted phenyl ring and allyl group, which would favor membrane partitioning.

The transport of such amphipathic molecules can occur via several mechanisms. Passive diffusion of the un-ionized form, though likely a minor species at physiological pH, could contribute to its permeation. Additionally, it is possible that it could be a substrate for various membrane transport proteins. For example, some organic acid transporters are responsible for the cellular uptake and efflux of carboxylic acid-containing compounds. Studies on factor Xa inhibitors, some of which are also acidic compounds, have highlighted that poor membrane partitioning and susceptibility to efflux transporters can limit intestinal permeability. nih.gov

Table 2: Effects of Eugenol and its Analogues on Membrane Properties in In Vitro Models

| Compound | In Vitro Model | Observed Effect on Membrane | Reference |

|---|---|---|---|

| Eugenol | Streptococcus agalactiae | Leakage of proteins and lipids from the cytoplasm | mdpi.com |

| Eugenol | Salmonella typhi | Decrease in cell membrane permeability, leading to ion leakage | mdpi.com |

| Eugenol | Proteus mirabilis | Increased membrane permeability, formation of nonspecific pores | researchgate.net |

| Eugenol | Leishmania mexicana mexicana promastigotes | Increased membrane fluidity at high concentrations | mdpi.com |

| Eugenol | Botrytis cinerea mycelia | Altered membrane permeability, destabilization and disruption of the plasma membrane | nih.gov |

Metabolic Transformations in Hepatic Microsomes and Isolated Enzyme Systems (excluding human clinical pharmacokinetics)

The metabolic fate of this compound in the liver is likely to involve several enzymatic pathways, primarily mediated by cytochrome P450 (CYP450) enzymes present in hepatic microsomes. Studies on its structural analogues provide a strong basis for predicting its metabolic transformations.

Eugenol undergoes extensive metabolism in the liver. In rat liver microsomes, eugenol has been shown to inhibit lipid peroxidation and various CYP450-linked monooxygenase activities. nih.gov The metabolism of eugenol can lead to the formation of various phase I metabolites. A study on the effect of dietary eugenol in rats showed that it could reduce the expression of hepatic CYP1A1 while increasing the expression of several UDP-glucuronosyltransferases (UGTs), which are phase II metabolizing enzymes. researchgate.net

The metabolism of methylisoeugenol, a close analogue, has been studied in liver microsomes from rats, bovines, and humans. nih.gov These studies identified several phase I metabolites resulting from hydroxylation of the propenyl side chain and the aromatic ring, as well as O-demethylation. nih.gov

Guaiacol, another key structural element, is also subject to enzymatic degradation. For example, the enzyme guaiacol O-demethylase, a cytochrome P450, catalyzes the conversion of guaiacol to catechol. nih.gov Lignin peroxidase can oxidize guaiacol to form tetraguaiacol. researchgate.net

Based on these findings, the expected metabolic pathways for this compound in hepatic microsomes would include:

O-demethylation of the methoxy group to form a catechol derivative.

Hydroxylation of the aromatic ring.

Oxidation of the allyl side chain to form an epoxide, which can then be hydrolyzed to a diol, or oxidation to form an aldehyde or carboxylic acid.

Oxidation of the propanoic acid side chain , although this is generally a more stable part of the molecule.

These phase I metabolites would then be susceptible to phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion.

Table 3: Identified Metabolites of Eugenol Analogues in In Vitro Hepatic Microsome Systems

| Parent Compound | Microsome Source | Identified Metabolites | Reference |

|---|---|---|---|

| Methylisoeugenol | Rat (Aroclor1254 induced), Bovine, Human | 3'-Hydroxymethylisoeugenol, Isoeugenol, Isochavibetol, 6-Hydroxymethylisoeugenol, 3'-Oxomethylisoeugenol, 1',2'-Dihydroxy-dihydromethylisoeugenol | nih.gov |

| Eugenol | Rat | (Metabolism inferred from inhibition of CYP450 and induction of UGTs) | nih.govresearchgate.net |

Due to the absence of publicly available scientific literature on the specific chemical compound "this compound," an article detailing its preclinical in vivo pharmacological studies cannot be generated. Extensive searches for efficacy assessments, pharmacodynamic effects, and ADME (Absorption, Distribution, Metabolism, and Excretion) data in animal models have yielded no relevant results for this particular compound.

The scientific community relies on published research to understand the pharmacological properties of chemical entities. Without such data, any discussion on the preclinical profile of "this compound" would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article with its detailed sections and subsections on preclinical studies cannot be created. Further research and publication in peer-reviewed journals would be necessary for the scientific community to begin to characterize the pharmacological effects of this compound.

Preclinical in Vivo Pharmacological Studies in Animal Models Excluding Human Clinical Data, Dosage, Safety/adverse Effects

Pharmacodynamic Biomarker Identification and Validation in Animal Studies

Based on the known mechanisms of the parent compound, eugenol (B1671780), the pharmacodynamic effects of 3-(4-Allyl-2-methoxyphenoxy)propanoic acid in animal models would likely be assessed through a variety of biomarkers associated with inflammation, oxidative stress, and metabolic regulation. Eugenol and its derivatives have been identified as agonists of the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ), a nuclear receptor that plays a pivotal role in regulating inflammation and metabolism. researchgate.netsemanticscholar.orgnih.gov

Activation of PPAR-γ by eugenol has been shown to modulate downstream inflammatory and oxidative stress pathways. researchgate.net In animal models of experimental colitis, eugenol administration has been linked to the downregulation of pro-inflammatory markers and the upregulation of anti-inflammatory markers. researchgate.net Similarly, in models of traumatic brain injury, eugenol has demonstrated neuroprotective effects by mitigating oxidative stress and inflammation. nih.gov

Key pharmacodynamic biomarkers that would be relevant for validating the activity of this compound in animal studies, based on eugenol research, are detailed in the table below.

| Biomarker Category | Biomarker | Biological Effect Observed with Eugenol/Derivatives | Animal Model |

| Inflammatory Markers | Nuclear Factor-kappa B (NF-κB) | Inhibition of activation, leading to reduced expression of pro-inflammatory genes. nih.gov | Colitis Models researchgate.net |

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased levels in response to inflammatory stimuli. nih.gov | Colitis Models researchgate.net | |

| Interleukin-6 (IL-6) | Reduction in circulating and tissue levels. | Colitis Models nih.gov | |

| Interleukin-10 (IL-10) | Increased levels, indicating an anti-inflammatory response. | Colitis Models nih.gov | |

| Oxidative Stress Markers | Lipid Peroxidation | Inhibition of lipid peroxidation, indicating antioxidant activity. nih.govnih.gov | Traumatic Brain Injury Models nih.gov |

| Reduced Glutathione (GSH) | Increased levels, suggesting enhanced antioxidant defense. | Autism-like Behavioral Models nih.gov | |

| Thiobarbituric Acid Reactive Species (TBARS) | Decreased levels, reflecting reduced oxidative damage. | Autism-like Behavioral Models nih.gov | |

| Metabolic Markers | Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) | Agonistic activity, leading to the modulation of target gene expression. researchgate.netsemanticscholar.orgrsc.org | In vitro and computational models researchgate.netsemanticscholar.orgrsc.org |

These biomarkers provide a robust framework for assessing the pharmacodynamic profile of this compound in preclinical animal models, focusing on its potential anti-inflammatory and antioxidant activities mediated through PPAR-γ activation.

Investigational Toxicology in Animal Models

The investigational toxicology of this compound in animal models would primarily focus on understanding its metabolic fate and the mechanisms by which it may exert biological effects. Insights can be drawn from studies on eugenol and the structurally related compound, safrole.

The metabolism of eugenol involves several pathways, including the formation of dimers which are thought to contribute to its antioxidant effects by inhibiting lipid peroxidation. nih.gov This metabolic transformation is a key aspect of its biological activity and would be a critical area of investigation for its derivatives.

Safrole, which also contains an allyl group, undergoes metabolic activation to intermediates that can interact with cellular macromolecules. wikipedia.org A primary metabolic route for safrole involves the oxidation of its allyl side chain, a process mediated by cytochrome P450 enzymes. wikipedia.org This can lead to the formation of reactive epoxide intermediates. wikipedia.org Another significant metabolic pathway is the cleavage of the methylenedioxy group, resulting in metabolites such as allylcatechol. wikipedia.org

Understanding these metabolic pathways is crucial for elucidating the mechanistic basis of the biological effects of compounds like this compound.

| Compound | Metabolic Pathway | Key Metabolites | Potential Biological Interaction |

| Eugenol | Dimerization | Eugenol dimer | Inhibition of lipid peroxidation. nih.gov |

| Safrole | Allyl side chain oxidation | 1'-Hydroxysafrole, Safrole epoxide | Formation of DNA adducts. wikipedia.org |

| Methylenedioxy group cleavage | Allylcatechol, Propenylcatechol | Further metabolism and excretion. wikipedia.org |

Investigational toxicology studies in animal models for this compound would therefore likely involve tracing the metabolic fate of the compound and identifying key metabolites. This would provide mechanistic insights into its biological activities and potential for cellular interactions, distinct from a traditional safety assessment.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 4 Allyl 2 Methoxyphenoxy Propanoic Acid Analogues

Design Principles for SAR Studies: Rational Design and Library Screening

The foundation of successful Structure-Activity Relationship (SAR) studies lies in the strategic design of novel molecules. For analogues of 3-(4-allyl-2-methoxyphenoxy)propanoic acid, which are derivatives of eugenol (B1671780), design principles often integrate both rational design and library screening approaches. nih.govnih.gov

Rational Design is heavily influenced by computational methods. Techniques such as molecular docking are employed to predict the binding interactions between the designed ligands and their biological targets. mdpi.com This allows researchers to visualize how modifications to the this compound scaffold might enhance binding affinity and, consequently, biological activity. For instance, in the development of eugenol derivatives as potential anti-inflammatory agents, a rational design approach was used to create compounds with improved interactions with the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov

Library Screening involves the synthesis and biological evaluation of a collection of structurally related compounds. This method allows for the exploration of a broader chemical space and the identification of unexpected SAR trends. The synthesis of a series of eugenol derivatives, followed by screening for activities such as anticancer effects, is a common practice. acs.org For example, a library of eugenol-based compounds was synthesized and screened for antiproliferative activity against various cancer cell lines, leading to the identification of potent candidates. acs.org

The combination of these two approaches provides a powerful paradigm for drug discovery. Rational design can guide the initial selection of modifications, while library screening can validate these predictions and uncover new avenues for optimization.

Identification of Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, the key pharmacophoric elements can be deduced from its structural components, which originate from eugenol. researchgate.net

The primary pharmacophoric features are:

The Aromatic Ring: The benzene (B151609) ring serves as a core scaffold and is involved in hydrophobic and π-π stacking interactions with the target protein.

The Allyl Group: This group can participate in hydrophobic interactions and may be important for orienting the molecule within the binding pocket. Its double bond also offers a site for further chemical modification.

The Methoxy (B1213986) Group: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, contributing to the binding affinity.

The Propanoic Acid Side Chain: The carboxylic acid group is a crucial feature, capable of forming strong hydrogen bonds and ionic interactions with amino acid residues in the active site of a target protein. The ether linkage provides flexibility to this side chain.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potency Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools for predicting the potency of new, unsynthesized analogues.

While specific QSAR studies on this compound are not extensively documented in publicly available literature, the principles of QSAR modeling are widely applied to similar phenolic compounds. For instance, 4D-QSAR analysis has been successfully used for propofol (B549288) analogues, which are also phenolic compounds, to model their anesthetic activity. nih.gov This type of analysis considers the conformational flexibility of the ligands and provides a 3D pharmacophore model. nih.gov

A typical QSAR study for this compound analogues would involve:

Data Set Preparation: A series of analogues would be synthesized, and their biological activity (e.g., IC50 values for enzyme inhibition or cell proliferation) would be determined.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) would be calculated for each analogue.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

Such a model could then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Impact of Stereochemistry on Biological Activity and Target Selectivity

Stereochemistry can have a profound impact on the biological activity of chiral molecules, as different stereoisomers can exhibit distinct interactions with chiral biological targets like proteins and enzymes. nih.govnih.gov The this compound molecule contains a stereocenter at the second carbon of the propanoic acid chain, meaning it can exist as two enantiomers (R and S).

It is highly probable that the two enantiomers of this compound would display different biological activities and potencies. One enantiomer may fit more snugly into the binding site of a target protein, leading to enhanced activity, while the other may have a weaker interaction or even interact with a different target altogether, affecting its selectivity. Therefore, the synthesis and biological evaluation of the individual enantiomers are critical steps in the development of this compound as a therapeutic agent.

Elucidation of Key Structural Modifications for Enhanced Biological Performance or Selectivity

SAR studies on eugenol derivatives have provided valuable insights into the structural modifications that can enhance biological performance. These findings can be extrapolated to guide the optimization of the this compound scaffold.

Key areas for structural modification include:

The Aromatic Ring: Introduction of various substituents (e.g., halogens, alkyl groups, nitro groups) on the benzene ring can modulate the electronic properties and hydrophobicity of the molecule, potentially leading to improved activity.

The Allyl Group: Modification of the allyl group, for example, by saturation to a propyl group, isomerization to a propenyl group, or replacement with other functional groups, can influence the molecule's shape and interaction with the target.

The Propanoic Acid Side Chain: Altering the length of the alkyl chain or replacing the carboxylic acid with other acidic bioisosteres (e.g., tetrazole) can impact the binding interactions and pharmacokinetic properties.

The following table summarizes the effects of some of these modifications based on studies of related eugenol derivatives.

| Compound/Modification | Biological Activity | Key Finding | Reference |

| Eugenol Derivatives with Modified Hydroxyl Group | Anti-inflammatory | Conversion of the phenolic hydroxyl to an ether or ester can modulate activity. | researchgate.net |

| Eugenol-based 1,3,4-oxadiazole-Mannich bases | Anticancer | The presence of a morpholine (B109124) heterocycle on the oxadiazole ring significantly increased cytotoxic activity against breast, prostate, and ovarian cancer cells. | acs.org |

| Eugenol dimers | Estrogen Receptor Antagonism | Dimerization of eugenol was suggested to be a promising strategy for developing potent estrogen receptor antagonists. | nih.gov |

| Chalcone and Diarylpentanoid Analogues | Antitumor | Molecular rigidification of the linker between aromatic rings can impact antiproliferative activity. | mdpi.com |

These findings underscore the importance of systematic structural modifications in the quest for more potent and selective therapeutic agents derived from the this compound scaffold.

Computational Chemistry and Molecular Modeling Investigations of 3 4 Allyl 2 Methoxyphenoxy Propanoic Acid

Conformational Analysis and Energy Landscapes of the Compound

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of 3-(4-allyl-2-methoxyphenoxy)propanoic acid is crucial for understanding how it presents itself to a biological target. The core of this molecule, the 4-allyl-2-methoxyphenoxy group, is derived from eugenol (B1671780), for which conformational studies have been performed.

Research on eugenol and its derivatives, such as eugenyl acetate (B1210297), has utilized semiempirical calculations (AM1 and PM3 methods) to map out their potential energy surfaces. researchgate.net These studies evaluate the strain energy associated with the rotation around key dihedral angles to identify energy minima (stable conformers) and transition states. For eugenol, five distinct geometries have been identified: three energy minima and two transition states. researchgate.net Similarly, theoretical studies using Density Functional Theory (DFT) at the B3LYP/6-31++G(2d,p) level have also been employed to compute the geometries of different eugenol conformers and their relative stabilities. researchgate.net

| Method | Conformer Type | Relative Stability (kcal/mol) | Key Feature |

| AM1/PM3 researchgate.net | Energy Minima (3) | Lowest | Stable conformations |

| AM1/PM3 researchgate.net | Transition States (2) | Higher | Barriers to rotation |

| B3LYP/6-31++G(2d,p) researchgate.net | Conformer 1a | Most Stable | - |

| B3LYP/6-31++G(2d,p) researchgate.net | Folded Conformer 2 | Less Stable | - |

This table is illustrative and based on findings for eugenol. The exact energy values would need to be recalculated for this compound.

Molecular Docking Studies with Predicted Biological Targets and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. Given that many arylpropanoic acids exhibit anti-inflammatory activity, a primary predicted target for this compound is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isozyme.

Computational analyses of eugenol have demonstrated its potential to bind to both COX-2 and 5-lipoxygenase (5-LOX) enzymes, suggesting a role as a dual inhibitor. researchgate.netnih.govnih.gov Docking studies reveal that eugenol can fit within the hydrophobic pocket of the COX-2 active site. researchgate.netnih.gov Key interactions often involve hydrogen bonds and hydrophobic contacts with residues such as TYR385, ARG120, TYR355, and TRP387. researchgate.netjaper.in For instance, the phenolic hydroxyl group of eugenol is a potential hydrogen bond donor, a role that could be mimicked by the carboxylic acid group of this compound.

The binding energy, a score calculated by the docking program, indicates the affinity of the ligand for the target. Computational studies comparing eugenol to known nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and aspirin (B1665792) have been performed to benchmark its potential efficacy. nih.govbohrium.com Beyond inflammation, docking studies on eugenol derivatives have also explored other potential targets, including receptors implicated in breast cancer and enzymes like acetylcholinesterase, highlighting a broader therapeutic potential for this chemical scaffold. nih.govmdpi.com

Table 2: Illustrative Molecular Docking Results for Eugenol with COX-2 This data for eugenol suggests how its derivative, this compound, might interact with the COX-2 enzyme.

| Ligand | Target | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction | Reference |

| Eugenol | COX-2 | Not specified | TYR385, ARG120 | Hydrogen Bonds | researchgate.netjaper.in |

| Eugenol | COX-2 | Not specified | PHE518, VAL349 | Hydrophobic Interactions | researchgate.netnih.gov |

Note: Specific docking scores are highly dependent on the software and protocol used. The table indicates the types of interactions observed in published studies.

Molecular Dynamics Simulations to Understand Ligand-Target Interactions and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. An MD simulation of the this compound-target complex can reveal the stability of the binding pose, the flexibility of the ligand in the active site, and the key interactions that persist over time.

Studies on eugenol and its ester derivatives have employed MD simulations to analyze the stability of their complexes with various targets. nih.govmdpi.com For example, MD simulations of eugenol derivatives with acetylcholinesterase showed the systems shifting to more stable conformations after an initial equilibration period. mdpi.com Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of atomic positions, indicating the stability of the protein and the ligand. A stable RMSD suggests a stable binding complex. nih.govmdpi.com

Root Mean Square Fluctuation (RMSF): This analyzes the fluctuation of individual residues, highlighting flexible regions of the protein upon ligand binding. nih.gov

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds over the simulation time, identifying the most persistent and important interactions. mdpi.com

MD simulations have also been used to study the interaction of eugenol with olfactory receptors, where simulations revealed the formation of specific hydrogen bonds that were not predicted by initial docking studies, underscoring the importance of simulating the dynamic nature of the system. nih.govbiorxiv.orgbiorxiv.org

Quantum Chemical Calculations for Electronic Properties, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure of a molecule. For this compound, these calculations can predict a range of fundamental properties.

Detailed quantum chemical calculations have been performed on the parent eugenol molecule using the DFT/B3LYP/6-311G(d,p) basis set. ijsrst.comresearchgate.net These studies provide valuable data that can be extrapolated to its propanoic acid derivative:

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability. ijsrst.comresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron density around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions. ijsrst.com

Global Reactivity Descriptors: Properties like electronegativity, chemical potential, and electrophilicity index can be calculated to quantify the molecule's reactivity. nih.gov

Spectroscopic Predictions: Theoretical calculations can predict vibrational frequencies (IR spectra) and UV-Visible absorption spectra, which can be compared with experimental data to confirm the structure. ijsrst.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies on eugenol derivatives have also used quantum chemical descriptors to build models that predict biological activity, such as antioxidant potential. researchgate.net

Table 3: Selected Quantum Chemical Properties Calculated for Eugenol These properties, calculated for the eugenol scaffold, provide a basis for understanding the electronic characteristics of this compound.

| Property | Calculated Value (for Eugenol) | Significance | Reference |

| HOMO Energy | -5.959 eV | Relates to electron-donating ability | nih.gov |

| LUMO Energy | -0.635 eV | Relates to electron-accepting ability | nih.gov |

| HOMO-LUMO Gap | 5.324 eV | Indicator of chemical stability | nih.gov |

| Dipole Moment (µ) | Varies with method | Measure of molecular polarity | ijsrst.comresearchgate.net |

Values are taken from specific studies on eugenol derivatives and may vary based on the computational method.

De Novo Design and Virtual Screening for Novel Ligands based on the this compound Scaffold

The this compound structure can serve as an excellent starting point, or "scaffold," for the discovery of new, potentially more potent ligands. Computational methods like de novo design and virtual screening are central to this process.

De Novo Design: This method involves building new molecules atom-by-atom or fragment-by-fragment directly within the active site of a target protein. nih.govresearchgate.net Using the this compound scaffold as a base, algorithms could suggest modifications—such as adding functional groups or altering the side chains—to optimize interactions with the target, thereby designing novel compounds with predicted high affinity. arxiv.orgopenreview.net

Virtual Screening: This technique involves docking large libraries of existing compounds against a biological target to identify those that are most likely to bind. The 4-allyl-2-methoxyphenoxy scaffold can be used as a query in similarity-based virtual screening to find commercially available or synthetically accessible molecules with similar structures. These "hits" can then be subjected to more rigorous docking and MD simulations.

These approaches, often used in tandem, accelerate the drug discovery process by prioritizing which novel compounds based on the this compound scaffold should be synthesized and tested in the laboratory. nih.gov

Analytical Methodologies for Detection and Quantification of 3 4 Allyl 2 Methoxyphenoxy Propanoic Acid

Chromatographic Techniques for Separation and Quantification (e.g., LC-MS/MS, GC-MS)

Chromatographic techniques, particularly when coupled with mass spectrometry, offer the high selectivity and sensitivity required for the analysis of complex samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the premier techniques for the determination of compounds structurally related to 3-(4-Allyl-2-methoxyphenoxy)propanoic acid.

For instance, the analysis of phenoxyacetic acid herbicides in environmental water samples is commonly performed using ultra-high-performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS). These methods often involve a sample preparation step, such as solid-phase extraction (SPE), to concentrate the analytes and remove interfering matrix components. nih.gov The separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (often containing a small amount of formic acid to improve peak shape and ionization efficiency) and an organic solvent like acetonitrile (B52724) or methanol. nih.govmdpi.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, especially for volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility and thermal stability. This often involves converting the carboxylic acid group into an ester, for example, through methylation. researchgate.net The analysis of eugenol (B1671780) and its metabolites has been successfully carried out using GC-MS, often after an extraction and derivatization procedure. syyfyx.comnih.gov

Method Development and Validation for Complex Biological Matrices (e.g., animal tissues, biofluids)

Analyzing this compound in complex biological matrices like animal tissues and biofluids (e.g., urine, plasma) presents significant challenges due to the high content of proteins, lipids, and other endogenous substances that can interfere with the analysis. Therefore, rigorous method development and validation are essential.

Sample preparation is a critical step. For biological fluids, methods like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are employed. A study on the determination of phenoxyacetic herbicide residues in biological materials involved extraction with a solvent at low pH, followed by partitioning and thin-layer chromatography. nih.gov For tissue samples, homogenization followed by extraction is necessary.

Method validation, following guidelines from organizations like the International Council for Harmonisation (ICH), ensures the reliability of the analytical data. Key validation parameters include:

Specificity and Selectivity: The ability of the method to distinguish the analyte from other components in the sample.

Linearity: The range over which the instrumental response is proportional to the analyte concentration.

Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

Recovery: The efficiency of the extraction process.

Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte in LC-MS/MS.

Stability: The stability of the analyte in the matrix under different storage and processing conditions.

A study on the analysis of phenoxyalkanoic acids in milk utilized a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis. eurl-pesticides.eu The method was validated for several representative compounds, demonstrating the applicability of this approach for complex matrices. Similarly, methods for eugenol derivatives in aquatic products have been developed and validated using UPLC-MS/MS, with detailed optimization of extraction, chromatographic, and mass spectrometric conditions. researchgate.net

Table 1: Illustrative Validation Parameters for the Analysis of Related Compounds in Biological Matrices

| Analyte Class | Matrix | Method | LOD/LOQ | Recovery (%) | Reference |

|---|---|---|---|---|---|

| Phenoxyacetic Acid Herbicides | Urine | LC-MS/MS | LOD: Not specified LOQ: Not specified | Not specified | aaem.pl |

| Eugenol Derivatives | Aquatic Products | UPLC-MS/MS | LOQ: 1.0-2.5 µg/kg | 77.6-111.4 | researchgate.net |

| Phenoxyalkanoic Acids | Milk | LC-MS/MS (QuEChERS) | Not specified | Substantial recovery losses for some compounds noted | eurl-pesticides.eu |

Applications in Environmental Samples and Phytochemical Analysis

The detection of this compound in environmental samples, such as water and soil, is important for assessing its potential environmental fate and impact. Analytical methods developed for phenoxyacetic acid herbicides are directly relevant. These methods often employ SPE for sample pre-concentration, allowing for the detection of trace levels of contaminants. nih.gov For example, a UHPLC-MS/MS method for phenoxyacetic acids in groundwater achieved LODs in the range of 0.00008 to 0.0047 µg/L. nih.gov

In the context of phytochemical analysis, this compound may be a metabolite or derivative of eugenol, a major component of certain plant essential oils. GC-MS is a common technique for the analysis of essential oil components and their derivatives. mdpi.comtdl.org The analysis of eugenol metabolites in human urine after oral administration was successfully performed using GLC-mass spectrometry, identifying several related compounds, including a substituted propionic acid. nih.gov This highlights the utility of GC-MS in metabolic and phytochemical studies.

Table 2: Examples of Chromatographic Methods for Related Compounds in Environmental and Phytochemical Samples

| Analyte Class | Sample Type | Analytical Technique | Key Findings | Reference |

|---|---|---|---|---|

| Phenoxyacetic Acid Herbicides | Groundwater | UHPLC-MS/MS | LODs ranging from 0.00008 to 0.0047 µg/L. | nih.gov |

| Eugenol and Metabolites | Environmental Water | GC-MS | Method detection limit of 0.01 μg/L. | syyfyx.com |

| Eugenol Derivatives | Essential Oils | LC-MS | Investigation of photochemical reactions of eugenol derivatives. | rroij.com |

Spectroscopic and Spectrometric Methods for Trace Analysis and Characterization

While chromatography coupled with mass spectrometry is the gold standard for quantification, other spectroscopic and spectrometric techniques are invaluable for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural elucidation of organic molecules. Although not typically used for trace analysis, NMR is essential for characterizing the pure compound and any synthesized standards.